molecular formula C14H16N4O4S2 B2943567 2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide CAS No. 941244-40-2

2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide

Katalognummer: B2943567
CAS-Nummer: 941244-40-2
Molekulargewicht: 368.43
InChI-Schlüssel: NNPBYCGZJGDJIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide features a 1,3,4-oxadiazole core substituted at the 2-position with a thioether-linked acetamide group and at the 5-position with a 3-(pyrrolidinylsulfonyl)phenyl moiety. This structure combines a sulfonamide group (known for enhancing bioavailability and target binding) with the 1,3,4-oxadiazole scaffold, which is widely exploited in medicinal chemistry for its metabolic stability and hydrogen-bonding capabilities .

Synthesis of such compounds typically involves S-alkylation of 1,3,4-oxadiazole-2-thione precursors with halogenated acetamide derivatives under basic conditions (e.g., K₂CO₃), as exemplified in related syntheses . The pyrrolidinylsulfonyl group likely enhances solubility and target affinity compared to simpler aryl substituents, aligning with trends observed in sulfonamide-containing drugs .

Eigenschaften

IUPAC Name

2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c15-12(19)9-23-14-17-16-13(22-14)10-4-3-5-11(8-10)24(20,21)18-6-1-2-7-18/h3-5,8H,1-2,6-7,9H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPBYCGZJGDJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight : 284.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anti-cancer agent. The following sections detail specific biological activities observed in research.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Properties

Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines by modulating the expression of apoptosis-related proteins such as Bcl-2 and caspases .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of NF-kB Pathway : The compound may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of inflammatory mediators .
  • Modulation of MAPK Signaling : It also appears to affect mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
AnticancerInduction of apoptosis in MCF-7 and A549 cells
MechanismInhibition of NF-kB and modulation of MAPK

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Inflammation : In a rodent model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups.
  • Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name/Identifier Core Structure Substituents Biological Activity Synthesis Method References
Target Compound 1,3,4-Oxadiazole-thioacetamide 3-(Pyrrolidinylsulfonyl)phenyl Not reported (inferred anti-cancer potential) S-alkylation (hypothesized)
7a () 1,3,4-Oxadiazole-thioacetamide 2-Phenylbenzimidazole, 4-acryloylphenyl Anti-proliferative (IC₅₀: 1.2 µM vs. HepG2) S-alkylation
5a-n () 1,3,4-Oxadiazole-thioacetamide 3-Nitrophenyl, 4-acryloylphenyl Antimicrobial (MIC: 4–16 µg/mL vs. S. aureus), antifungal Aldol condensation
3a-f () 1,3,4-Oxadiazole-thioacetamide β-keto-1,2,3-triazole Anti-cancer (HepG2 inhibition at 10 µM) Multi-step condensation
7l () 1,3,4-Oxadiazole-thioacetamide 4-Methoxyphenylbenzimidazole, 4-chlorophenylacryloyl Apoptosis induction in MCF-7 cells S-alkylation

Key Comparative Insights

Substituent Effects on Activity :

  • Electron-Withdrawing Groups (EWGs) : Nitro (e.g., 5a-n) and chloro (e.g., 7l) substituents enhance antimicrobial and anti-proliferative activities, likely by increasing electrophilicity and membrane penetration .
  • Sulfonamide vs. Benzimidazole : The target compound’s pyrrolidinylsulfonyl group may improve solubility and kinase inhibition compared to benzimidazole-containing analogs (e.g., 7a), which rely on π-π stacking for DNA intercalation .
  • Chalcone Hybrids : Acryloylphenyl derivatives (e.g., 5a-n, 7l) exhibit dual mechanisms, combining oxadiazole-mediated enzyme inhibition with chalcone-induced apoptosis .

Synthetic Routes :

  • Most analogs are synthesized via S-alkylation (e.g., 7a, 7l) or aldol condensation (e.g., 5a-n). The target compound likely follows the S-alkylation route due to its thioether linkage .
  • Modifications at the phenyl ring (e.g., introducing sulfonyl groups) require additional steps, such as sulfonation of precursor amines .

Physicochemical Properties: A related pyridinyl analog () has a molecular weight of 278.3 g/mol, 2 hydrogen-bond donors, and 5 acceptors, suggesting moderate bioavailability. The target compound’s pyrrolidinylsulfonyl group may increase molecular weight (~400 g/mol) but improve solubility via sulfonamide hydration .

Biological Performance :

  • Anti-Cancer Activity : Analogs with bulky substituents (e.g., 7a’s benzimidazole) show superior activity (IC₅₀ < 5 µM) compared to simpler aryl derivatives, suggesting steric bulk enhances target engagement .
  • Antimicrobial Activity : Nitro-substituted compounds (e.g., 5a-n) exhibit broad-spectrum effects, but the target compound’s sulfonamide may shift selectivity toward Gram-negative bacteria due to enhanced membrane permeability .

Contradictions and Limitations

  • While chlorophenyl groups (e.g., 7l) improve anti-cancer activity , they may reduce solubility, complicating formulation. The target compound’s pyrrolidinylsulfonyl group could mitigate this trade-off .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.